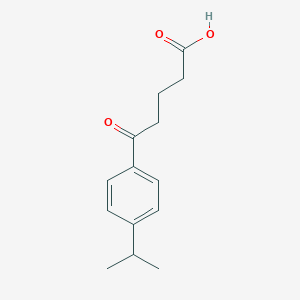

5-(4-iso-Propylphenyl)-5-oxovaleric acid

Übersicht

Beschreibung

5-(4-iso-Propylphenyl)-5-oxovaleric acid: is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol. It is a derivative of butyric acid, which is a short-chain fatty acid commonly found in dairy products and produced by anaerobic fermentation in the gut. This compound is known for its unique structure, which includes a butyric acid backbone with a p-isopropylbenzoyl group attached.

Vorbereitungsmethoden

The synthesis of butyric acid, 4-(p-isopropylbenzoyl)- involves several steps. One common method includes the protection of an inert gas, dispersing fluobenzene and treated aluminum trichloride into an organic solvent to form a dispersion system. Subsequently, glutaric anhydride is added dropwise into the dispersion system, reacting at 10-30°C . This method ensures high conversion rates and industrial production operability.

Analyse Chemischer Reaktionen

5-(4-iso-Propylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohol.

Substitution: This compound can undergo nucleophilic substitution reactions, where the p-isopropylbenzoyl group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

5-(4-iso-Propylphenyl)-5-oxovaleric acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating gut health and its antimicrobial properties.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of butyric acid, 4-(p-isopropylbenzoyl)- involves its interaction with various molecular targets and pathways. It is known to modulate gut microbiota, enhance nutrient absorption, and improve gut health. The compound exerts its effects by stimulating the secretion of digestive enzymes and promoting the proliferation of beneficial gut bacteria .

Vergleich Mit ähnlichen Verbindungen

5-(4-iso-Propylphenyl)-5-oxovaleric acid can be compared with other similar compounds such as:

Butyric acid: A straight-chain alkyl carboxylic acid with the chemical formula CH3CH2CH2CO2H.

4-(4-fluorobenzoyl) butyric acid: A derivative of butyric acid with a fluorobenzoyl group attached.

Butyric acid esters: Compounds like methyl butyrate and ethyl butyrate, which are used as flavor additives in the food industry.

Biologische Aktivität

5-(4-iso-Propylphenyl)-5-oxovaleric acid, with the chemical formula C₁₄H₁₈O₃ and a molecular weight of approximately 234.29 g/mol, is an organic compound notable for its unique structural features, which include a phenyl group substituted with an iso-propyl group and a ketone functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The compound is characterized by its carboxylic acid and ketone functionalities, which influence its reactivity and interactions with biological systems. It can undergo various chemical reactions typical of these functional groups, making it a versatile building block in organic synthesis. Several synthesis methods have been documented, each offering different yields and purities depending on the specific conditions employed.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in metabolic pathways. However, comprehensive investigations are still needed to fully elucidate these interactions. The following sections detail various aspects of its biological activity based on available research.

Antiproliferative Activity

Similar compounds have demonstrated antiproliferative effects against cancer cell lines. While direct studies on this compound are sparse, the presence of structural analogs exhibiting such activities suggests that this compound may also possess similar properties. For example, compounds containing similar functional groups have been reported to inhibit tumor growth and induce apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful. The table below summarizes key characteristics and biological activities of selected analogs:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-butylphenyl)-3-methyl-5-oxopentanoic acid | Similar phenyl substitution, different alkyl chain | Exhibits distinct solubility and potential activity |

| 3-(4-isopropylphenyl)-2-methylpropanoic acid | Contains an isopropyl group but differs at other sites | May have distinct pharmacological properties |

| 4-(isopropyl)benzoic acid | Simpler structure without ketone functionality | More commonly used in industrial applications |

This comparative analysis highlights the uniqueness of this compound due to its specific combination of functional groups, which may lead to distinct biological activities compared to its analogs.

Eigenschaften

IUPAC Name |

5-oxo-5-(4-propan-2-ylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10(2)11-6-8-12(9-7-11)13(15)4-3-5-14(16)17/h6-10H,3-5H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLSMQFJULLIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172197 | |

| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18847-18-2 | |

| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018847182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric acid, 4-(p-isopropylbenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.